molecular formula C13H22N2O4S B2886010 3-(cyclopropylmethoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrrolidine-1-carboxamide CAS No. 2034344-17-5

3-(cyclopropylmethoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2886010
CAS No.: 2034344-17-5
M. Wt: 302.39
InChI Key: YEVONSGWLULAQE-UHFFFAOYSA-N
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Description

3-(cyclopropylmethoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a dioxidotetrahydrothiophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps might include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the cyclopropylmethoxy group via nucleophilic substitution.
  • Incorporation of the dioxidotetrahydrothiophenyl group through sulfonation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(cyclopropylmethoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrrolidine-1-carboxamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclopropylmethoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine derivatives or compounds containing cyclopropylmethoxy and dioxidotetrahydrothiophenyl groups.

Uniqueness

  • The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S/c16-13(14-11-4-6-20(17,18)9-11)15-5-3-12(7-15)19-8-10-1-2-10/h10-12H,1-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVONSGWLULAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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